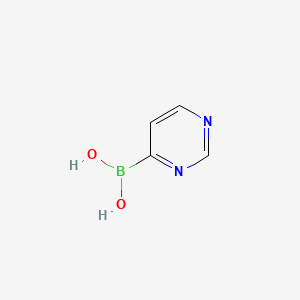
m-Metolazona
Descripción general
Descripción
Metolazone is a diuretic, saluretic, and antihypertensive drug of the quinazoline class . It works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This decreases sodium reabsorption and increases sodium, chloride, and water excretion . It is used to treat salt and water retention, causing edema accompanying congestive heart failure or kidney disease .
Molecular Structure Analysis
The crystal structure of Metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P-1 with a = 8.1976(5), b = 14.4615(69), c = 16.0993(86) Å, α = 115.009(18), β = 90.096(7), γ = 106.264(4)°, V = 1644.52(9) Å 3, and Z = 4 .
Chemical Reactions Analysis
Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action decreases sodium reabsorption and increases sodium, chloride, and water excretion .
Physical And Chemical Properties Analysis
Metolazone has the molecular formula C16H16ClN3O3S . It is only sparingly soluble in water, but more soluble in plasma, blood, alkali, and organic solvents . The crystal structure consists of alternating polar and hydrocarbon layers parallel to the ac-plane .
Aplicaciones Científicas De Investigación
Tratamiento de edema en insuficiencia cardíaca congestiva (ICC)
La m-Metolazona se utiliza principalmente en el tratamiento del edema asociado con la ICC. Ayuda a prevenir la acumulación de líquidos al promover la diuresis, que es el aumento de la producción de orina. Esto es particularmente beneficioso en casos de insuficiencia cardíaca leve, donde la this compound puede utilizarse sola o en combinación con otros diuréticos para condiciones más graves .
Manejo de la hipertensión
Otra aplicación significativa de la this compound es en el manejo de la hipertensión o presión arterial alta. Como diurético, ayuda a reducir el volumen de sangre, lo que reduce los niveles de presión arterial. A menudo se prescribe junto con otros medicamentos para mejorar el control de la presión arterial .
Enfermedad renal crónica (ERC) y síndrome nefrótico
La this compound también se utiliza en el tratamiento de la ERC y el síndrome nefrótico. Estas afecciones causan retención excesiva de líquidos, que puede controlarse con una combinación de ajustes en la dieta y diuréticos como la this compound. Su efectividad incluso en tasas de filtración glomerular reducidas la convierte en una opción valiosa para pacientes con insuficiencia renal .
Resistencia a los diuréticos en la insuficiencia cardíaca avanzada
En casos de insuficiencia cardíaca avanzada donde los pacientes presentan resistencia a los diuréticos de asa, la this compound puede utilizarse para superar este desafío. Mejora la respuesta diurética y ayuda a controlar la congestión clínica y la función renal en pacientes con insuficiencia cardíaca avanzada .
Análisis farmacéutico y control de calidad
La estabilidad y presencia de la this compound en las formulaciones farmacéuticas se evalúan mediante métodos cromatográficos. Estos métodos son cruciales para garantizar la calidad y la eficacia del medicamento en su forma de dosificación, especialmente en presencia de sus productos de degradación .
Estudios comparativos de la eficiencia de los diuréticos
La investigación científica a menudo implica estudios comparativos para evaluar la eficiencia de los diferentes diuréticos. La this compound se compara con frecuencia con otros diuréticos para evaluar su efecto descongestivo, especialmente en pacientes con insuficiencia cardíaca que son resistentes a otros tratamientos .
Mecanismo De Acción
Target of Action
m-Metolazone primarily targets the sodium-chloride cotransporters (NCC) . These cotransporters play a crucial role in the reabsorption of sodium and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .
Mode of Action
The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to increased excretion of sodium and water, thereby reducing fluid retention and lowering blood pressure .
Biochemical Pathways
m-Metolazone’s action on the sodium-chloride cotransporters affects the electrolyte reabsorption pathway in the kidneys . Additionally, studies have shown that m-Metolazone can upregulate mitochondrial chaperones, suggesting a potential impact on the mitochondrial stress response pathway .
Pharmacokinetics
m-Metolazone has a bioavailability of approximately 65% . It is minimally metabolized in the kidneys and primarily excreted in urine . The elimination half-life of m-Metolazone is about 14 hours , indicating its long-acting nature. It’s important to note that the pharmacokinetic properties of m-Metolazone can be influenced by factors such as dosage, patient’s renal function, and other concurrent medications .
Result of Action
The primary molecular effect of m-Metolazone is the inhibition of sodium reabsorption in the renal tubules . This leads to increased excretion of sodium and water, reducing fluid retention in the body . On a cellular level, m-Metolazone has been shown to specifically induce the expression of mitochondrial chaperones , which may have implications for cellular stress responses and longevity .
Action Environment
The efficacy and stability of m-Metolazone can be influenced by various environmental factors. For instance, the presence of food can significantly increase the time to reach maximum plasma concentration (tmax) of m-Metolazone . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as its primary site of action is in the kidneys . Therefore, conditions that impair kidney function could potentially impact the drug’s efficacy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
m-Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action has been demonstrated in humans by increased excretion of phosphate and magnesium ions .
Cellular Effects
m-Metolazone has been shown to induce the expression of mitochondrial chaperones in the HeLa cell line . It also indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, so that blood volume decreases and urine volume increases .
Molecular Mechanism
The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It works by inhibiting sodium transport across the epithelium of the renal tubules, decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .
Temporal Effects in Laboratory Settings
Multiple oral doses of m-Metolazone do not display significantly different distributions or elimination characteristics from those observed for a single dose . The drug is well tolerated at the tested dose, and no adverse effects were observed .
Dosage Effects in Animal Models
In a rat model of preeclampsia, m-Metolazone reduced blood pressure without an accompanying natriuresis . The drug was administered in non-diuretic doses .
Metabolic Pathways
m-Metolazone undergoes enterohepatic circulation . It also affects the hPXR-mediated expression of CYP3A4 and MDR1 in human hepatocytes and increases CYP3A4 activity in various cell lines .
Transport and Distribution
m-Metolazone is characterized by slow and sometimes erratic absorption when administered as the Zaroxolyn product . This absorptive profile together with the large volume of distribution and high degree of renal clearance for m-Metolazone provide the pharmacologic basis for a favorable diuretic combination effect .
Subcellular Localization
While there is limited information available on the specific subcellular localization of m-Metolazone, it is known that the drug primarily acts on the renal tubules
Propiedades
IUPAC Name |
7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYCJRQUTXFDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50869-25-5 | |
| Record name | m-Metolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-METOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)













